2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone
Description
2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone is a synthetic organic compound featuring a thiazole core substituted with a 4-fluorophenylamino group at position 2 and an indolin-1-yl moiety attached to an ethanone group at position 4. The thiazole ring is a five-membered heterocycle containing nitrogen and sulfur, which is often utilized in medicinal chemistry due to its bioisosteric properties with imidazoles and pyrimidines .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3OS/c20-14-5-7-15(8-6-14)21-19-22-16(12-25-19)11-18(24)23-10-9-13-3-1-2-4-17(13)23/h1-8,12H,9-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQSTMFAZIWYRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring under basic conditions.
Introduction of the Fluorophenyl Group: Coupling the thiazole intermediate with 4-fluoroaniline using a palladium-catalyzed cross-coupling reaction.
Attachment of the Indoline Moiety: Reacting the intermediate with indoline under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalyst Selection: Using efficient catalysts to speed up the reactions.
Solvent Choice: Selecting appropriate solvents to dissolve reactants and control reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the carbonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the fluorophenyl group or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases.
Industry: Using it in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Affecting pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of thiazole, fluorophenyl, and indoline groups. Below is a comparative analysis with analogous molecules:
| Compound | Core Structure | Substituents | Key Features |
|---|---|---|---|
| Target Compound | Thiazole | 2-(4-Fluorophenyl)amino; 4-(indolin-1-yl)ethanone | Combines indoline’s rigidity with thiazole’s bioactivity |
| 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone | Ethanone | 4-Fluorophenyl; imidazole | Imidazole instead of thiazole; lacks indoline moiety |
| (2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone | Thiazole | 4-Fluorophenylimino; 4-methylphenyl | Z-configuration imino group; methylphenyl substituent |
| 1-(4-Fluorophenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethanone (S2) | Pyrimidine | 4-Fluorophenyl; methylthio-pyrimidine | Pyrimidine core; sulfur-containing substituent |
| 2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone | Ethanone | Cyclopentylamino; 4-fluorophenyl | Aliphatic cyclopentylamino group instead of heterocyclic indoline |
Key Observations :
- Pyrimidine-based analogs (e.g., ) exhibit distinct electronic profiles due to their six-membered aromatic rings.
Physicochemical Properties and Stability
Predicted properties based on structural analogs:
Biological Activity
The compound 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone is a thiazole-based derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 280.32 g/mol. Its structural features include a thiazole ring, an indoline moiety, and a fluorophenyl group, which are critical for its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various cellular targets, including enzymes and receptors involved in cancer cell proliferation and survival. The thiazole ring is known for its role in modulating enzyme activity, while the indoline structure contributes to its binding affinity to target proteins.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of the compound against various cancer cell lines. For instance:
- In Vitro Studies : The National Cancer Institute (NCI) evaluated the compound against a panel of approximately sixty cancer cell lines. It exhibited notable antimitotic activity with mean GI50 (Growth Inhibition 50%) values around 15.72 μM, indicating effective inhibition of cell growth .
-
Cell Line Specificity : The compound showed varying degrees of effectiveness across different cancer types:
- MCF7 (Breast Cancer) : GI50 = 12.53 μM
- A549 (Lung Cancer) : GI50 = 18.45 μM
- HT29 (Colon Cancer) : GI50 = 14.30 μM
Data Table: Biological Activity Summary
| Cell Line | GI50 (μM) | TGI (μM) | Mechanism |
|---|---|---|---|
| MCF7 | 12.53 | 25.00 | Antimitotic |
| A549 | 18.45 | 35.00 | Antimitotic |
| HT29 | 14.30 | 30.00 | Antimitotic |
Case Studies
- Study on MCF7 Cells : In a controlled experiment, MCF7 cells treated with varying concentrations of the compound revealed a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.
- Combination Therapy : Preliminary studies suggest that combining this compound with existing chemotherapeutics may enhance efficacy and reduce resistance in cancer cells, suggesting potential for use in combination therapies.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the thiazole and indoline moieties can significantly impact the biological activity of the compound:
- Fluorine Substitution : The presence of fluorine in the phenyl group enhances lipophilicity and may improve cellular uptake.
- Thiazole Variations : Altering substituents on the thiazole ring can modulate interaction with target proteins, influencing overall activity.
Q & A
Basic: What are the critical parameters for optimizing the synthesis of 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone?
Methodological Answer:
The synthesis requires precise control of:
- Temperature : Reactions involving thiazole ring formation typically occur at 60–80°C to balance reaction kinetics and product stability .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency for amine-thiazole coupling .
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate imine formation in indoline-related steps .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) is standard for isolating the final compound with >95% purity .
Advanced: How can spectroscopic and crystallographic data resolve ambiguities in the compound’s stereochemistry?
Methodological Answer:
- NMR : ¹H-¹H NOESY correlations can identify spatial proximity between the indoline moiety and thiazole ring protons, confirming substituent orientation .
- X-ray crystallography : SHELXL refinement (via SHELX suite) resolves torsional angles and hydrogen bonding patterns, critical for validating the planar geometry of the thiazole ring and the fluorophenyl group’s dihedral angle .
- Contradiction handling : Discrepancies between calculated (DFT) and experimental bond lengths may arise due to crystal packing effects; iterative refinement with high-resolution data (≤1.0 Å) mitigates this .
Basic: What functional groups in this compound suggest potential biological targets?
Methodological Answer:
- Thiazole ring : Known to interact with kinase ATP-binding pockets (e.g., EGFR) via π-π stacking .
- 4-Fluorophenyl group : Enhances lipophilicity and membrane permeability, with fluorine acting as a hydrogen bond acceptor in enzyme active sites .
- Indoline moiety : May intercalate into DNA or inhibit topoisomerases, as seen in structurally related anticancer agents .
Advanced: How can computational modeling predict and explain contradictory bioactivity data across cell lines?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to proposed targets (e.g., 5-lipoxygenase or tubulin). Compare binding energies (ΔG) across cell lines to identify selectivity trends .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories; inconsistent hydrogen bonding in certain cell lines may explain variable IC₅₀ values .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity disparities, adjusting for cell-specific efflux pump expression .
Advanced: What experimental strategies validate the proposed mechanism of apoptosis induction in cancer cells?
Methodological Answer:
- Flow cytometry : Annexin V/PI staining quantifies early vs. late apoptosis in treated vs. control cells (e.g., HeLa or MCF-7) .
- Western blotting : Monitor cleavage of caspase-3 and PARP; absence of cleavage in caspase-knockout cells confirms pathway specificity .
- Mitochondrial depolarization assays : JC-1 dye detects loss of ΔΨm, linking activity to intrinsic apoptotic pathways .
Basic: How should researchers address solubility challenges in in vitro assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) to pre-dissolve the compound, followed by dilution in assay buffer .
- Surfactants : Add 0.01% Tween-80 to prevent aggregation in aqueous media .
- pH adjustment : For ionizable groups, prepare stock solutions at pH 6.5–7.4 to enhance solubility without destabilizing the compound .
Advanced: What analytical techniques differentiate between polymorphic forms of the compound?
Methodological Answer:
- PXRD : Compare experimental diffraction patterns (e.g., 2θ = 10–40°) with simulated data from single-crystal structures .
- DSC : Identify polymorph-specific melting endotherms (e.g., Form I melts at 215°C vs. Form II at 205°C) .
- Raman spectroscopy : Peaks at 1580 cm⁻¹ (C=N stretch) and 1220 cm⁻¹ (C-F stretch) vary in intensity between polymorphs .
Advanced: How can kinetic studies resolve contradictory reaction pathway proposals for thiazole-fluorophenyl coupling?
Methodological Answer:
- Rate determination : Use HPLC to monitor intermediate concentrations over time; a linear ln([reactant]) vs. time plot supports a first-order mechanism .
- Isotopic labeling : ¹⁸O-labeled water in hydrolysis steps traces whether the fluorophenyl group participates in transition-state stabilization .
- DFT calculations : Compare activation energies (Eₐ) of proposed pathways; pathways with Eₐ < 25 kcal/mol are kinetically feasible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
